Brd4-IN-8
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Overview
Description
Brd4-IN-8 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails . BRD4 has been implicated in various diseases, including cancer and inflammation, making it an attractive target for therapeutic intervention .
Preparation Methods
The synthesis of Brd4-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of benzo[d]isoxazol scaffolds . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Brd4-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .
Scientific Research Applications
Brd4-IN-8 has a wide range of scientific research applications, including:
Mechanism of Action
Brd4-IN-8 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histone tails . This disruption inhibits the recruitment of transcriptional machinery and the subsequent expression of genes regulated by BRD4 . Additionally, this compound may affect other cellular processes, such as DNA damage repair and cell cycle progression, by modulating the activity of BRD4 .
Comparison with Similar Compounds
Brd4-IN-8 is unique among BRD4 inhibitors due to its specific binding affinity and selectivity for BRD4 . Similar compounds include:
(+)-JQ1: A well-known BRD4 inhibitor that also targets other BET family proteins.
dBET1: A BRD4 degrader that induces the degradation of BRD4 protein, leading to potent anticancer effects.
ARV-825: Another BRD4 degrader with a similar mechanism of action to dBET1.
These compounds share similar mechanisms of action but differ in their binding affinities, selectivities, and therapeutic potentials .
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-ethyl-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C23H21N3O3/c1-3-24-22(27)15-9-10-20(29-16-7-5-4-6-8-16)18(13-15)19-14-26(2)23(28)21-17(19)11-12-25-21/h4-14,25H,3H2,1-2H3,(H,24,27) |
InChI Key |
CIFLXEVIBRCRMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CN(C(=O)C4=C3C=CN4)C |
Origin of Product |
United States |
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